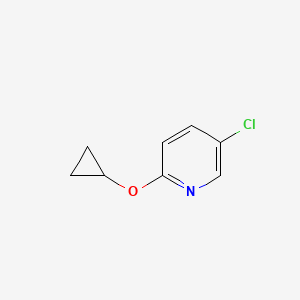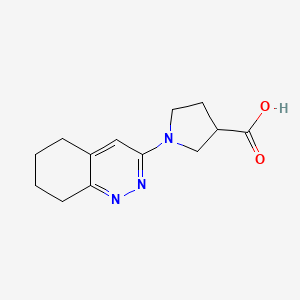
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with the molecular formula C13H17N3O2. This compound features a pyrrolidine ring fused with a tetrahydrocinnoline moiety, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The synthesis of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. In biology and medicine, it may serve as a precursor for drug development, given its unique structural properties .
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and tetrahydrocinnoline-based molecules. Compared to these, 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid stands out due to its unique combination of both structural motifs, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17N3O2/c17-13(18)10-5-6-16(8-10)12-7-9-3-1-2-4-11(9)14-15-12/h7,10H,1-6,8H2,(H,17,18) |
InChI Key |
ZFGGGBLAWPQICB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


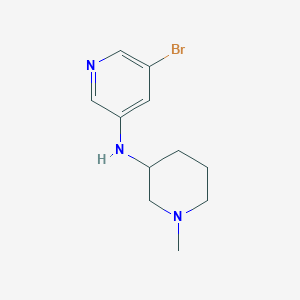
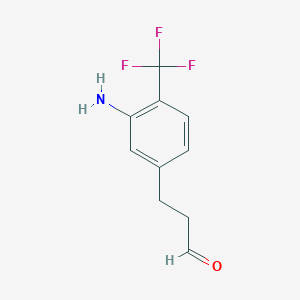
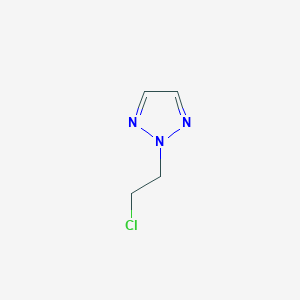
![Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13019644.png)
![N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13019649.png)
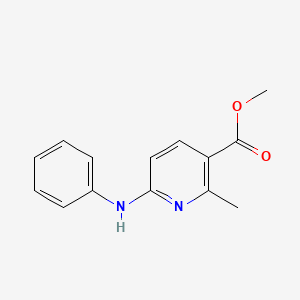
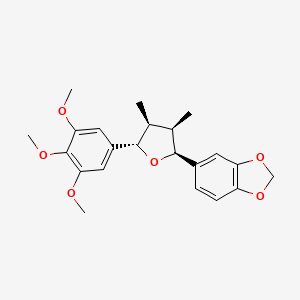
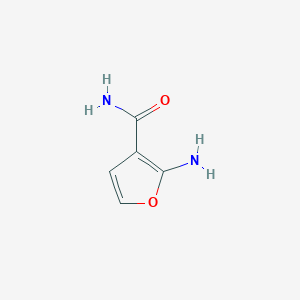
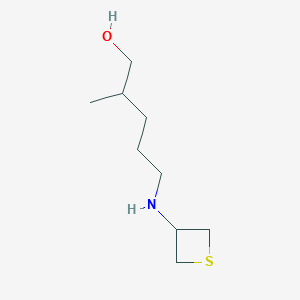
![5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13019669.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13019678.png)
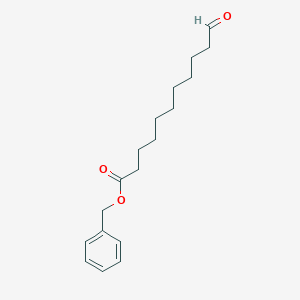
![N-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)benzo[d]oxazol-2-amine](/img/structure/B13019692.png)
